molecular formula C21H18N2O3 B2413308 furan-2-yl(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone CAS No. 876942-73-3

furan-2-yl(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

Cat. No. B2413308
CAS RN: 876942-73-3
M. Wt: 346.386
InChI Key: USFYBSWUKOXCMI-UHFFFAOYSA-N
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Description

“Furan-2-yl(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also features a pyrazole ring, which is a class of organic compounds characterized by a five-membered ring with three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of furan-2-yl derivatives with other organic compounds. Pyrazole derivatives, in particular, are synthesized using a variety of methods, many of which have been reported over the years .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The furan and pyrazole rings contribute to the compound’s aromaticity, which can influence its reactivity and interactions with other molecules .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the furan and pyrazole rings, as well as the other functional groups attached to these rings. For instance, the compound could undergo reactions typical of furans, such as electrophilic substitution, or reactions typical of pyrazoles .

Scientific Research Applications

Heterocyclic Chemistry

The furan ring system plays a significant role in heterocyclic chemistry. Its unique structure and reactivity offer diverse opportunities:

Biological Activities

Indole derivatives, which share some similarities with furans, also exhibit diverse biological effects:

Other Applications

Beyond the fields mentioned above, furan derivatives may find applications in:

    Plant Chemistry: Controlled hydroxylation of furan compounds can enhance plant chemical defenses without toxicity .

    Chemical Synthesis: Furan-based reactions contribute to the synthesis of various compounds, including those with potential pharmaceutical applications .

Future Directions

Given the wide range of biological activities exhibited by pyrazole derivatives, there is potential for further exploration and development of compounds like “furan-2-yl(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone”. Future research could focus on synthesizing new derivatives, investigating their biological activities, and optimizing their properties for specific applications .

properties

IUPAC Name

furan-2-yl-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-14-8-10-15(11-9-14)18-13-17(16-5-2-3-6-19(16)24)22-23(18)21(25)20-7-4-12-26-20/h2-12,18,24H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFYBSWUKOXCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

furan-2-yl(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

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